(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid
Overview
Description
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid, commonly referred to as Cyclothiazomycin (CTM), is a natural product that has been discovered from the fermentation broth of a Streptomyces species. CTM has attracted significant attention from the scientific community due to its unique structure and potential biological activities.
Scientific Research Applications
Synthesis and Derivatives
- The compound has been utilized in the synthesis of various heterocycles. For instance, Fülöp et al. (1997) demonstrated the synthesis of unsubstituted and 1-benzyl-substituted cis-cyclopenta[d]pyrimidine-2,4-diones and cis-2-thioxo-cyclopenta[d]pyrimidin-4-ones from corresponding cis-2-amino-1-cyclopentanecarboxylates (Fülöp et al., 1997).
- Fonari et al. (2004) explored the use of pyrimidine derivatives, including those similar to (S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid, as ligands for co-crystallization with 1,10-diaza-18-crown-6, forming 2D and 3D networks through hydrogen-bonding interactions (Fonari et al., 2004).
Biological Applications
- Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, related to the compound , to study their antimicrobial activity. They found pronounced antimicrobial properties in some of the synthesized compounds (Sirakanyan et al., 2021).
- Zhu et al. (2019) conducted a study introducing pyrimidine bases, components of the compound , to P2 ligands in HIV-1 protease inhibitors, enhancing the inhibitors' potency due to extensive hydrogen bonding interactions (Zhu et al., 2019).
properties
IUPAC Name |
(2S)-2-amino-3-(2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c11-6(9(15)16)4-13-7-3-1-2-5(7)8(14)12-10(13)17/h6H,1-4,11H2,(H,15,16)(H,12,14,17)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGUEKZRMJVQOH-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)NC2=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)N(C(=O)NC2=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349678 | |
Record name | (S)-CPW 399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(1,3,5,7-pentahydro-2,4-dioxo-cyclopenta[E]pyrimidin-1-YL) proionic acid | |
CAS RN |
389888-02-2 | |
Record name | (S)-CPW 399 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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